6-Bromo-3-fluoro-2-nitrobenzoic acid 6-Bromo-3-fluoro-2-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20231175
InChI: InChI=1S/C7H3BrFNO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12)
SMILES:
Molecular Formula: C7H3BrFNO4
Molecular Weight: 264.00 g/mol

6-Bromo-3-fluoro-2-nitrobenzoic acid

CAS No.:

Cat. No.: VC20231175

Molecular Formula: C7H3BrFNO4

Molecular Weight: 264.00 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-fluoro-2-nitrobenzoic acid -

Specification

Molecular Formula C7H3BrFNO4
Molecular Weight 264.00 g/mol
IUPAC Name 6-bromo-3-fluoro-2-nitrobenzoic acid
Standard InChI InChI=1S/C7H3BrFNO4/c8-3-1-2-4(9)6(10(13)14)5(3)7(11)12/h1-2H,(H,11,12)
Standard InChI Key XUOFZRSCPGKBBS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1F)[N+](=O)[O-])C(=O)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s IUPAC name, 6-bromo-3-fluoro-2-nitrobenzoic acid, reflects its substitution pattern (Figure 1). Key identifiers include:

PropertyValueSource
CAS Number1807025-89-3
Molecular FormulaC₇H₃BrFNO₄
Molecular Weight264.01 g/mol
SMILES NotationO=C(O)C1=C(Br)C=CC(F)=C1N+[O–]
InChI KeyXUOFZRSCPGKBBS-UHFFFAOYSA-N

The nitro group at position 2 introduces strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution and reduction reactions .

Synthesis and Manufacturing

Key Synthetic Routes

Patent literature reveals two primary methods for synthesizing 6-bromo-3-fluoro-2-nitrobenzoic acid:

Nitration-Bromination Sequence (Patent CN102795993B)

This route involves:

  • Nitration: Reaction of 2-fluoro-6-bromobenzoic acid with nitric acid in sulfuric acid at −2–2°C to introduce the nitro group .

  • Purification: Isolation via dichloromethane extraction and neutralization, yielding 85–90% purity .

Multi-Step Functionalization (Patent WO2014071545A1)

A more complex approach employs:

  • Nitro Reduction: Using iron powder and ammonium chloride at 90–95°C to convert nitro intermediates to amines .

  • Diazotization-Deamination: Treatment with sodium nitrite and hypophosphorous acid to remove amino groups, achieving 70–75% yield .

Table 1 compares these methods:

ParameterNitration-Bromination Multi-Step
Starting Material2-Fluoro-6-bromobenzoic acidm-Fluorotrifluorotoluene
Key ReagentsHNO₃, H₂SO₄Fe, NH₄Cl, NaNO₂
Temperature Range−2–2°C (nitration)20–100°C
Yield85–90%70–75%
Purity≥95%90–92%

Challenges include controlling exothermic reactions during nitration and minimizing byproducts like 4-bromo-3-fluorobenzoic acid .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data from Chemsrc and PubChem indicate:

  • Density: 2.0 ± 0.1 g/cm³

  • Boiling Point: 378.2 ± 42.0°C

  • LogP: 1.95 (moderate lipophilicity)

  • Vapor Pressure: 0.0 ± 0.9 mmHg at 25°C

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .

Applications in Pharmaceutical Synthesis

Role as a Fluorinated Intermediate

6-Bromo-3-fluoro-2-nitrobenzoic acid serves as a precursor in:

  • Anticancer Agents: Functionalization of indazolone derivatives via photochemical cyclization .

  • Antibiotics: Incorporation into fluoroquinolone analogs through Suzuki-Miyaura coupling .

A notable example is its use in synthesizing 2-cyclopentyl-3-oxo-N-propyl-2,3-dihydro-1H-indazole-6-carboxamide, a kinase inhibitor tested in Phase I trials .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.58 (t, J = 5.5 Hz, 1H), 7.71–7.64 (m, 2H), 7.53 (d, J = 9.0 Hz, 1H) .

  • HPLC: Retention time = 6.2 min (C18 column, 70:30 acetonitrile/water) .

Stability studies indicate degradation above 40°C, necessitating storage at 0–8°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator